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Compound Name:
4-Hydroxy-3-methoxy-5-

methylbenzonitrile

Cat. No.: B2807464 Get Quote

An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-3-methoxy-5-
methylbenzonitrile (CAS No. 173900-47-5), a substituted cyanophenol. As a compound with

limited direct representation in peer-reviewed literature, this document leverages established

principles of organic chemistry and draws upon data from structurally analogous compounds to

present a scientifically grounded resource for researchers. The guide details the compound's

profile, proposes a robust synthetic pathway from commercially available precursors, outlines a

standard workflow for analytical characterization with predicted spectral features, and

discusses potential applications in drug discovery and material science. All protocols and

claims are presented with mechanistic reasoning to provide actionable insights for laboratory

professionals.

Compound Profile & Physicochemical Properties
4-Hydroxy-3-methoxy-5-methylbenzonitrile is a derivative of vanillin, featuring an additional

methyl group on the aromatic ring. This substitution is expected to subtly influence its physical

properties and reactivity compared to its more common analog, 4-hydroxy-3-

methoxybenzonitrile (vanillonitrile, CAS: 4421-08-3)[1].
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Synonyms: 4-Cyano-2-methoxy-6-methylphenol

CAS Number: 173900-47-5

Chemical Formula: C₉H₉NO₂

The physicochemical properties are summarized in the table below. Note that while the

molecular weight and formula are exact, other values are estimated based on structurally

related compounds like vanillonitrile and 2,6-dimethyl-4-cyanophenol[2]. The addition of a

methyl group typically increases the melting point and reduces aqueous solubility due to

increased molecular weight and hydrophobicity.

Property
Value (Calculated or
Estimated)

Source / Rationale

Molecular Weight 163.17 g/mol Calculated

Appearance
White to off-white crystalline

solid
Inferred from analogs[2]

Melting Point (mp) 95-105 °C
Estimated; higher than

vanillonitrile (85-87 °C)

Boiling Point (bp) > 300 °C Estimated

Solubility

Soluble in DMSO, Methanol,

Ethyl Acetate; Poorly soluble in

water

Inferred from general organic

compound properties

pKa (Phenolic OH) ~9.5 - 10.5

Estimated; electron-

withdrawing nitrile group

increases acidity

Proposed Synthesis Pathway & Mechanistic
Rationale
While a specific, published synthesis for 4-hydroxy-3-methoxy-5-methylbenzonitrile is not

readily available, a reliable pathway can be designed starting from 5-methylvanillin (4-hydroxy-
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3-methoxy-5-methylbenzaldehyde). The conversion of an aldehyde to a nitrile via an oxime

intermediate is a standard, high-yielding transformation in organic synthesis[3][4].

Experimental Protocol: Two-Step Synthesis from 5-
Methylvanillin
Step 1: Oxime Formation This step converts the aldehyde functional group into an oxime using

hydroxylamine hydrochloride. The reaction is typically performed under mild basic or neutral

conditions to free the hydroxylamine nucleophile.

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 5-methylvanillin (1.0 eq) and

hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of ethanol and water.

Reaction: Add sodium acetate (1.5 eq) to the solution to buffer the pH. Stir the mixture at

room temperature for 2-4 hours.

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the

starting aldehyde spot is consumed.

Workup: Cool the reaction mixture in an ice bath to precipitate the product. Filter the white

solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-methoxy-5-

methylbenzaldoxime.

Causality Insight: Sodium acetate acts as a mild base to neutralize the HCl released from

hydroxylamine hydrochloride, preventing protonation of the hydroxylamine and ensuring it

remains nucleophilic to attack the aldehyde's carbonyl carbon.

Step 2: Oxime Dehydration to Nitrile This step eliminates water from the oxime to form the

nitrile functional group. Various dehydrating agents can be used; phosgene is effective but

highly toxic[3]. A safer and common laboratory alternative is acetic anhydride or a reagent like

thionyl chloride.

Reaction Setup: In a fume hood, suspend the dried oxime from Step 1 (1.0 eq) in a suitable

solvent such as chlorobenzene or toluene in a flask equipped with a reflux condenser[3].

Reagent Addition: Slowly add thionyl chloride (1.1 eq) dropwise to the stirred suspension.

The reaction may be exothermic.
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Heating: Heat the mixture to reflux (approx. 80-110 °C, depending on solvent) and maintain

for 1-2 hours.

Monitoring: Monitor the reaction by TLC for the disappearance of the oxime.

Workup & Purification: Cool the mixture to room temperature. Carefully quench excess

thionyl chloride by slowly adding the reaction mixture to ice water. Extract the aqueous layer

with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be

purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or

recrystallization to yield pure 4-hydroxy-3-methoxy-5-methylbenzonitrile.

Causality Insight: Thionyl chloride reacts with the oxime's hydroxyl group, converting it into an

excellent leaving group. Subsequent base-catalyzed or heat-induced elimination of this group

and a proton results in the formation of the stable carbon-nitrogen triple bond of the nitrile.

Synthesis Workflow Diagram
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Step 1: Oxime Formation

Step 2: Dehydration

5-Methylvanillin

NH2OH·HCl, 
 NaOAc, EtOH/H2O

4-Hydroxy-3-methoxy-5-methylbenzaldoxime

 RT, 2-4h

SOCl2, Toluene

4-Hydroxy-3-methoxy-5-methylbenzonitrile

 Reflux, 1-2h

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b2807464?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2807464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Characterization & Validation
Confirming the identity and purity of the synthesized compound is critical. A standard analytical

workflow involves spectroscopic analysis and chromatography.

Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):

δ ~7.0-7.2 ppm (2H, s): Two aromatic protons on the ring.

δ ~5.5-6.0 ppm (1H, s): Phenolic hydroxyl proton (broad, D₂O exchangeable).

δ ~3.9 ppm (3H, s): Methoxy (-OCH₃) protons.

δ ~2.3 ppm (3H, s): Methyl (-CH₃) protons.

¹³C NMR (100 MHz, CDCl₃):

δ ~150-155 ppm: Aromatic carbons attached to -OH and -OCH₃.

δ ~130-135 ppm: Aromatic carbons.

δ ~117 ppm: Nitrile (-C≡N) carbon.

δ ~110-115 ppm: Aromatic carbons.

δ ~105 ppm: Aromatic carbon attached to the nitrile group.

δ ~56 ppm: Methoxy (-OCH₃) carbon.

δ ~16 ppm: Methyl (-CH₃) carbon.

FT-IR (KBr, cm⁻¹):

~3300-3400 cm⁻¹ (broad): O-H stretch from the phenolic group.

~2900-3000 cm⁻¹: C-H stretches (aromatic and aliphatic).
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~2220-2240 cm⁻¹ (sharp): C≡N stretch, characteristic of a nitrile.

~1600, 1500 cm⁻¹: C=C aromatic ring stretches.

~1250-1280 cm⁻¹: Asymmetric C-O-C stretch (aryl ether).

Mass Spectrometry (EI-MS):

m/z (M⁺): 163.17 (Molecular Ion).

Purity Assessment & Workflow
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.

Protocol: Reverse-Phase HPLC

System: HPLC with a UV detector (set to ~254 nm and ~280 nm).

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Isocratic or gradient elution using a mixture of water (A) and acetonitrile (B),

both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 30% B to

95% B over 15 minutes.

Sample Prep: Dissolve a small amount of the final product in the mobile phase or methanol.

Analysis: Inject 10 µL and monitor the chromatogram. A pure sample should exhibit a single

major peak. Purity is calculated based on the area percentage of the main peak.

Analytical Validation Workflow Diagram
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Structural Confirmation
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Caption: Standard workflow for structural and purity validation.

Potential Applications & Biological Significance
The chemical architecture of 4-hydroxy-3-methoxy-5-methylbenzonitrile, featuring a

substituted phenolic ring and a nitrile group, makes it a valuable intermediate for several high-

value applications.

Drug Discovery & Medicinal Chemistry: Substituted benzonitriles are key pharmacophores in

modern drug design. The nitrile group can act as a hydrogen bond acceptor or a bioisostere
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for other functional groups. Analogs like 2,6-dimethyl-4-cyanophenol have been investigated

as potential inhibitors of viral reverse transcriptase for HIV treatment[2]. The syringaldehyde

moiety (3,5-dimethoxy-4-hydroxy) present in related structures is known to be a building

block for compounds targeting EGFR and HER2 kinases in cancer research[5]. Therefore,

this compound represents a novel scaffold for library synthesis to screen for various

biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[5]

[6].

Material Science: Hydroxybenzonitriles are precursors for high-performance polymers, liquid

crystals, and coatings[7]. The phenolic hydroxyl group allows for incorporation into polyester

or polycarbonate chains, while the polar nitrile group can enhance intermolecular

interactions, contributing to thermal stability and specific mechanical properties[7]. It can also

be explored for creating materials with UV-stabilizing properties.

Safety, Handling, and Storage
No specific safety data exists for CAS 173900-47-5. Therefore, it must be handled with the

precautions appropriate for analogous compounds like 4-hydroxy-3-methoxybenzonitrile.

Hazard Classification: Assumed to be harmful if swallowed, inhaled, or in contact with skin.

Causes skin and serious eye irritation. May cause respiratory irritation.

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and

chemical-resistant gloves (e.g., nitrile). All handling should be performed in a certified

chemical fume hood.

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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